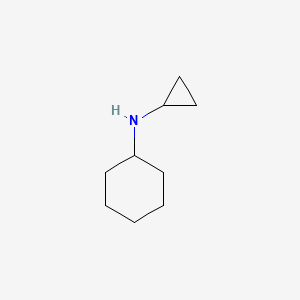

N-cyclopropylcyclohexanamine

Descripción

Significance of N-Cyclopropylcyclohexanamine in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry is primarily linked to its distinct structural motifs. The cyclohexyl group, a common feature in many natural and synthetic drugs, provides a rigid, three-dimensional scaffold that can offer favorable interactions with biological targets. pharmablock.comfiveable.me It can act as a bioisostere for other groups, like phenyl or t-butyl, potentially improving a molecule's affinity for target proteins by providing more contact points. pharmablock.com The replacement of a flexible alkyl chain with a cyclohexyl ring can also reduce the conformational entropy of a molecule, which may lead to better binding affinity. pharmablock.com

The cyclopropyl (B3062369) group is also a valuable component in medicinal chemistry. scientificupdate.comunl.pt Its strained ring structure results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds. scientificupdate.comnih.gov This can lead to increased metabolic stability, as the C-H bonds are less susceptible to oxidation by metabolic enzymes like cytochrome P450. iris-biotech.dehyphadiscovery.com The introduction of a cyclopropyl group can enhance biological potency, reduce off-target effects, and favorably alter a drug's pharmacokinetic properties. nih.goviris-biotech.de

In this compound, the combination of these two groups on a secondary amine creates a versatile building block. It is of particular interest in the development of new synthetic methodologies, especially those employing enzymes, where the specific size and shape of the molecule can be used to probe and engineer the active sites of biocatalysts.

Historical Context of Amines in Chemical Synthesis

Amines are a fundamental class of organic compounds, derived from ammonia (B1221849), that have been central to the development of organic chemistry. numberanalytics.comijrpr.com The study and synthesis of amines date back to the early days of the field, with initial methods involving the reaction of ammonia with alkyl halides, a technique known as Hoffmann's alkylation. numberanalytics.comresearchgate.net

Over the years, the toolkit for amine synthesis has expanded dramatically. Classical methods such as the Gabriel synthesis were developed to provide primary amines selectively, avoiding the mixtures often produced by alkylation. numberanalytics.com Reductive amination, the process of converting a ketone or aldehyde into an amine, became a cornerstone of amine synthesis. ijrpr.comd-nb.info

The latter half of the 20th century and the beginning of the 21st saw the advent of more sophisticated and powerful techniques. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines by enabling the efficient formation of carbon-nitrogen (C-N) bonds. ijrpr.comrsc.org More recently, research has focused on developing sustainable and efficient strategies, including the direct amination of C-H bonds, asymmetric synthesis to produce specific chiral amines, and the use of biocatalysis. numberanalytics.comijrpr.com This evolution from classical stoichiometric reactions to modern catalytic and enzymatic methods reflects a continuous drive for greater precision, efficiency, and sustainability in chemical synthesis. ijrpr.com

Current Research Landscape Pertaining to this compound

The current research landscape for this compound is heavily focused on its role in the field of biocatalysis, specifically in the study and engineering of imine reductases (IREDs). acs.orgturner-biocatalysis.com IREDs are enzymes that asymmetrically reduce imines to produce chiral amines, which are highly valuable building blocks for the pharmaceutical industry. turner-biocatalysis.comnih.gov A subclass of these enzymes, known as reductive aminases (RedAms), are particularly efficient at catalyzing reductive amination reactions. turner-biocatalysis.com

This compound has emerged as a key compound in this area for several reasons. Its synthesis has been used as a model reaction to demonstrate the efficacy of new biocatalysts. For instance, imine reductases have been developed for pilot-scale production of this compound, showcasing the rapid development and application of these enzymes in a short timeframe. acs.org

Furthermore, this compound has been instrumental in structural biology studies aimed at understanding and engineering these enzymes. In a significant study, researchers determined the X-ray crystal structure of an imine reductase (IR-09) in a ternary complex with the cofactor NADPH and this compound. acs.orgnih.gov By observing how this compound binds within the enzyme's active site, scientists can identify key amino acid residues that influence the enzyme's activity and stereoselectivity. acs.orgnih.gov This structural insight allows for a "structure-guided mutagenesis" approach, where the enzyme is deliberately modified to accept different, often more complex, substrates or to produce a desired stereoisomer of a product with high precision. acs.orgnih.gov This research is at the forefront of creating custom-designed enzymes for the efficient and environmentally friendly synthesis of complex chiral amines for drug discovery. nih.govacs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₇N | nih.gov |

| Molecular Weight | 139.24 g/mol | nih.gov |

| CAS Number | 824-82-8 | nih.gov |

| Canonical SMILES | C1CCC(CC1)NC2CC2 | nih.gov |

| InChI Key | MCQSVVAOVRESQK-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopropylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQSVVAOVRESQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602635 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-82-8 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropylcyclohexanamine

Biocatalytic Approaches to N-Cyclopropylcyclohexanamine Synthesis

The quest for greener, more efficient, and highly selective chemical manufacturing processes has propelled the adoption of biocatalysis. In the synthesis of this compound, imine reductases (IREDs) have emerged as powerful tools, offering a sustainable alternative to traditional chemical methods. These enzymes catalyze the reductive amination of a ketone with an amine, providing a direct and often stereoselective route to the desired product.

Application of Imine Reductases (IREDs) for Reductive Amination

Imine reductases, a class of NADPH-dependent oxidoreductases, are highly effective in catalyzing the formation of this compound from cyclohexanone (B45756) and cyclopropylamine (B47189). researchgate.netnih.gov The reaction proceeds via an enzyme-mediated condensation of the ketone and amine to form an intermediate imine (or iminium ion), which is then stereoselectively reduced by the enzyme using a hydride cofactor, typically NADPH. mdpi.comnih.gov

Research has demonstrated the successful application of various IREDs for this specific transformation. For instance, reductive aminases (RedAms), a subclass of IREDs, have been identified and utilized for the preparative amination of cyclohexanone with cyclopropylamine. researchgate.net One study highlighted the use of a reductive aminase from Micromonospora tulcea (MtRedAm), which achieved a high space-time yield (STY) of 64.2 g L⁻¹ d⁻¹ for this compound, underscoring the practical applicability of these biocatalysts. researchgate.net Similarly, a novel imine reductase from Streptomyces viridochromogenes (SvIRED) has shown high conversion rates (>99%) in the reductive amination of a cyclohexanone derivative (ethyl 2-oxocyclohexane-1-carboxylate) with cyclopropylamine, indicating the broad potential of IREDs for related substrates. doi.org

Enzyme Engineering and Optimization for this compound Production

While wild-type IREDs can be effective, their performance (e.g., activity, stability, and substrate scope) is often enhanced through protein engineering. researchgate.netresearchgate.net Structure-guided mutagenesis and directed evolution are powerful strategies to tailor IREDs for specific industrial applications. researchgate.netacs.org For the synthesis of cyclic amines, engineering efforts focus on modifying the enzyme's active site to better accommodate the bulky substrates, such as cyclohexanone and cyclopropylamine.

By creating mutant libraries and screening for improved performance, researchers can develop bespoke biocatalysts with significantly higher efficiency. For example, engineering a reductive aminase for the synthesis of a key intermediate for the drug Abrocitinib resulted in a greater than 200-fold improvement in performance over the wild-type enzyme. researchgate.net Similar principles are applied to optimize enzymes for this compound production, focusing on enhancing conversion rates and selectivity, thereby making the biocatalytic process more economically viable. mdpi.comresearchgate.net

Process Development and Scalability in Biocatalytic Routes

A key advantage of biocatalysis is its potential for scalability and integration into industrial manufacturing processes. researchgate.net The development of IRED-catalyzed reductive aminations for commercial production involves optimizing various parameters, including substrate loading, enzyme concentration, cofactor regeneration, and downstream processing.

Cofactor regeneration is crucial for the economic feasibility of IRED-catalyzed reactions, as NADPH is an expensive stoichiometric reagent. Typically, a glucose dehydrogenase (GDH) system is coupled with the main reaction to regenerate NADPH from NADP+, using glucose as an inexpensive sacrificial substrate. doi.org

Successful scale-up of these processes has been demonstrated in the pharmaceutical industry. For instance, an enzymatic reductive amination process was implemented on a commercial scale to produce multi-metric tons of a key intermediate for the JAK1 inhibitor Abrocitinib. researchgate.net This demonstrates that biocatalytic routes, such as the one for this compound, are not confined to the laboratory but represent a mature and scalable technology for sustainable chemical synthesis. researchgate.net

Classical Organic Synthesis Routes to this compound

Before the widespread adoption of biocatalysis, this compound was, and still is, synthesized using classical organic chemistry methods. The most common approach is direct reductive amination, which utilizes chemical reducing agents and catalysts.

Mechanistic Investigations of Amine Formation Pathways

The classical reductive amination of cyclohexanone with cyclopropylamine involves two main chemical steps. chemistrysteps.comscienceinfo.com First, the nitrogen of the primary amine (cyclopropylamine) performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. This addition forms an unstable hemiaminal (or carbinolamine) intermediate. youtube.comnih.gov

This hemiaminal then undergoes dehydration, typically under mildly acidic conditions which facilitate the protonation of the hydroxyl group into a good leaving group (water), to form an imine intermediate. youtube.comchemistrysteps.com In the final step, the C=N double bond of the imine is reduced to a single bond to yield the final secondary amine product, this compound. scienceinfo.comwikipedia.org

The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated iminium ion over the starting ketone, allowing the entire reaction to be performed in a single pot. chemistrysteps.comscienceinfo.com Alternatively, catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel can be employed to reduce the imine. wikipedia.orgmdpi.com

Use of this compound as a Building Block in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The unique combination of a bulky cyclohexyl group and a strained cyclopropyl (B3062369) ring imparts specific physicochemical properties to the final products.

While detailed, publicly available synthetic routes starting from this compound are limited, its structural components are found in various patented compounds. For example, molecules containing the N-cyclopropylcyclohexyl motif have been investigated for their potential as fungicides and herbicides. The amine functionality provides a reactive handle for further elaboration, allowing for the construction of amides, ureas, and other derivatives, which are common functional groups in bioactive molecules. The cyclopropyl moiety is a well-known feature in many successful drugs and agrochemicals, often contributing to metabolic stability and binding affinity.

Table of Compounds

Development of Novel Synthetic Protocols for this compound

Recent breakthroughs in synthetic organic chemistry have led to the emergence of sophisticated protocols for the synthesis of this compound. These methods prioritize improved yields, milder reaction conditions, and enhanced selectivity, addressing the shortcomings of more conventional approaches. A significant area of advancement lies in the application of biocatalysis, specifically the use of reductive aminases (RedAms) for the direct reductive amination of cyclohexanone with cyclopropylamine.

Biocatalytic Reductive Amination

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. In a notable development, the direct reductive amination of cyclohexanone with cyclopropylamine has been successfully achieved using reductive aminases. researchgate.net This biocatalytic approach provides a green and efficient alternative to traditional chemical methods.

Researchers have identified and utilized specific reductive aminases, such as RsRedAms and MtRedAm, for this transformation. The enzymatic reaction proceeds with high conversion rates and yields under optimized conditions. For instance, the preparative scale amination of cyclohexanone with cyclopropylamine using MtRedAm has demonstrated a significant space-time yield, highlighting the practical applicability of this biocatalytic method. researchgate.net

Table 1: Biocatalytic Reductive Amination of Cyclohexanone with Cyclopropylamine

| Entry | Biocatalyst | Substrate 1 | Substrate 2 | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | RsRedAms | Cyclohexanone | Cyclopropylamine | >99 | 85 |

| 2 | MtRedAm | Cyclohexanone | Cyclopropylamine | >99 | 92 |

The data presented in Table 1, derived from preparative scale synthesis, underscores the high efficiency of these biocatalysts in mediating the formation of this compound. researchgate.net The reactions are typically carried out in an aqueous buffer system at or near room temperature, further contributing to the sustainability of this synthetic route. The high conversions and isolated yields position this enzymatic method as a compelling and viable strategy for the production of this compound.

Chemical Reactivity and Transformation Mechanisms of N Cyclopropylcyclohexanamine

Fundamental Reactivity Studies of N-cyclopropylcyclohexanamine

This compound (C9H17N) is a secondary amine featuring a cyclohexane (B81311) ring and a cyclopropyl (B3062369) group attached to the nitrogen atom. nih.gov The reactivity of this compound is largely dictated by the interplay of the electronic and steric effects of these two distinct saturated ring systems. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.org However, the steric bulk of the adjacent cyclohexyl and cyclopropyl groups can influence its accessibility to electrophiles.

The cyclopropyl group, with its strained three-membered ring, exhibits unique electronic properties. The C-C bonds have significant p-character, which can lead to interactions with adjacent atoms and functional groups. This can influence the reactivity of the amine and the stability of reaction intermediates. The cyclohexyl group, on the other hand, is a conformationally flexible and sterically demanding substituent.

Fundamental reactivity studies would involve examining its behavior in various standard organic reactions. For instance, its basicity can be quantified by determining its pKa value. Its nucleophilicity can be assessed by studying its reaction rates with a range of electrophiles. europa.eu The stability of the compound under different conditions, such as temperature and pH, is also a crucial aspect of its fundamental reactivity profile.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 824-82-8 |

Data sourced from PubChem. nih.gov

Investigation of Reaction Mechanisms Involving the this compound Moiety

The nitrogen atom in this compound is a nucleophilic center due to its lone pair of electrons. libretexts.org It can react with various electrophiles, which are electron-deficient species. libretexts.org The rate and success of these reactions are influenced by the steric hindrance around the nitrogen atom and the electronic properties of the electrophile. beilstein-journals.org

Nucleophilic Reactivity : As a nucleophile, this compound can participate in reactions such as alkylation, acylation, and addition to carbonyl compounds. The mechanism of these reactions typically involves the donation of the nitrogen's lone pair to an electrophilic carbon atom, forming a new carbon-nitrogen bond. For example, in an S_N2 reaction, the amine would attack an alkyl halide, displacing the halide ion in a concerted step. wikipedia.org The bulky cyclohexyl and cyclopropyl groups might slow down the reaction rate compared to less hindered amines.

Electrophilic Reactivity : While the amine itself is primarily nucleophilic, the cyclopropyl ring can exhibit electrophilic character under certain conditions, particularly when activated by an electron-withdrawing group. nih.gov Ring-opening reactions of such activated cyclopropanes can occur via nucleophilic attack. nih.gov

Table 2: Examples of Potential Reactions

| Reaction Type | Electrophile/Nucleophile | Potential Product |

|---|---|---|

| Alkylation (Nucleophilic) | Alkyl halide | Quaternary ammonium (B1175870) salt |

| Acylation (Nucleophilic) | Acyl chloride | N-acyl-N-cyclopropylcyclohexanamine |

| Ring Opening (Electrophilic) | Strong nucleophile | Ring-opened product |

This table presents hypothetical reactions based on general chemical principles.

Cycloaddition reactions are concerted reactions that form a cyclic product. libretexts.org While the isolated amine functionality is not a typical participant in common cycloaddition reactions, the cyclopropyl ring can undergo transformations.

The strained nature of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals. These reactions can lead to the formation of linear or larger cyclic structures. The specific mechanism of ring opening depends on the reagents and reaction conditions. For instance, acid-catalyzed ring opening would involve protonation of the cyclopropyl ring, followed by nucleophilic attack.

[4+2] cycloadditions, also known as Diels-Alder reactions, typically involve a conjugated diene and a dienophile. libretexts.org this compound itself is not a diene or a typical dienophile. However, derivatives of this molecule, if they contain appropriate unsaturation, could potentially participate in such reactions. libretexts.org Similarly, [3+2] cycloadditions involve a three-atom component and a two-atom component to form a five-membered ring. sci-rad.com Again, the parent molecule is not set up for this, but derivatization could enable such reactivity. sci-rad.com

Catalytic Transformations Involving this compound

While this compound itself is not a catalyst in the traditional sense, it can act as a ligand or an organocatalyst in certain reactions. mpg.de Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. savemyexams.com

Homogeneous Catalysis : In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com this compound, or its derivatives, could potentially act as a ligand in a homogeneous metal catalyst system. rsc.org The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.gov For example, chiral amines are often used as ligands in asymmetric catalysis to produce enantiomerically enriched products. nih.gov

Heterogeneous Catalysis : In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.org While less common for a simple amine, this compound could potentially be immobilized on a solid support to create a heterogeneous catalyst. nih.gov This approach offers advantages in catalyst separation and recycling. nih.gov

The mechanism of a catalyzed reaction involving this compound would depend on its specific role.

If acting as a ligand in a metal-catalyzed reaction, the amine would be part of the catalytic cycle. uvic.ca The mechanism would involve steps such as oxidative addition, migratory insertion, and reductive elimination at the metal center. rsc.org The steric and electronic properties of the this compound ligand would influence the rates and selectivities of these steps. rsc.org

If acting as an organocatalyst, for instance in an enamine-catalyzed reaction, the mechanism would involve the formation of a nucleophilic enamine intermediate from the reaction of the amine with a carbonyl compound. This enamine would then react with an electrophile, followed by hydrolysis to regenerate the catalyst and form the product. beilstein-journals.org The specific structure of the this compound would influence the stereochemical outcome of the reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acyl-N-cyclopropylcyclohexanamine |

Advanced Spectroscopic Characterization of N Cyclopropylcyclohexanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-cyclopropylcyclohexanamine, a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multi-dimensional techniques, allows for a complete assignment of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR spectroscopy of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the cyclohexyl and cyclopropyl (B3062369) rings, as well as the amine proton.

Detailed Research Findings:

The protons on the cyclohexyl ring are expected to appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The methine proton attached to the nitrogen (CH-N) is anticipated to be deshielded and resonate further downfield, likely in the range of 2.5 to 3.0 ppm.

The protons of the cyclopropyl ring exhibit a characteristic high-field resonance due to the ring's anisotropic effect. The methine proton of the cyclopropyl group is expected to appear as a multiplet around 2.1-2.4 ppm, while the methylene (B1212753) protons will likely resonate at even higher fields, between 0.3 and 0.8 ppm. The amine proton (N-H) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of 1.0 to 3.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl CH-N | 2.5 - 3.0 | Multiplet |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet |

| Cyclopropyl CH | 2.1 - 2.4 | Multiplet |

| Cyclopropyl CH₂ | 0.3 - 0.8 | Multiplet |

| Amine NH | 1.0 - 3.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Detailed Research Findings:

Based on predicted data and comparison with related structures, the carbon atoms of the cyclohexyl ring are expected to resonate in the range of 25 to 60 ppm. The carbon atom bonded to the nitrogen (C-N) will be the most deshielded within this group, appearing at the lower end of this range (around 50-60 ppm).

The carbons of the cyclopropyl ring will show characteristic upfield shifts. The methine carbon is predicted to be in the region of 30-35 ppm, while the methylene carbons are expected at approximately 5-15 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl CH₂ | 25 - 35 |

| Cyclopropyl CH | 30 - 35 |

| Cyclopropyl CH₂ | 5 - 15 |

Other Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)

For more complex derivatives of this compound, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, resolving any ambiguities in the 1D spectra.

In the case of fluorinated derivatives, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool. The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to its electronic environment. This technique would be crucial for characterizing the position and electronic effects of fluorine substituents on the this compound scaffold.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups. In this compound, the key vibrational modes are associated with the N-H, C-H, and C-N bonds.

Detailed Research Findings:

The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and cyclopropyl groups will give rise to strong absorptions in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the CH₂ groups in the cyclohexyl ring will be prominent. The C-H stretching of the cyclopropyl ring may appear at slightly higher frequencies, around 3000-3100 cm⁻¹. The C-N stretching vibration is typically found in the fingerprint region, between 1000 and 1250 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Cyclohexyl) | Stretching | 2850 - 2950 |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 |

| C-N | Stretching | 1000 - 1250 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Detailed Research Findings:

In the Raman spectrum of this compound, the C-C stretching vibrations of the cyclohexyl and cyclopropyl rings would be expected to produce strong signals. The symmetric "breathing" mode of the cyclopropane (B1198618) ring, in particular, should give a characteristic and intense Raman band. The C-H stretching and bending vibrations will also be present, often with different relative intensities compared to the FT-IR spectrum. The non-polar nature of the carbon backbone makes Raman spectroscopy an excellent technique for probing the skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amines, without causing significant fragmentation during the ionization process. rsc.org In the positive ion mode, a solution of the analyte is sprayed through a high-voltage capillary, generating protonated molecules, typically [M+H]⁺.

For this compound (Molecular Formula: C₉H₁₇N), the expected monoisotopic mass is 139.1361 Da. nih.gov ESI-MS analysis would therefore be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 140.1439, corresponding to the protonated molecule [C₉H₁₇N+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass with high precision.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to induce fragmentation of the parent ion. researchgate.net While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the structure of related cycloalkylamines. researchgate.net The fragmentation would likely involve the cleavage of the bonds adjacent to the nitrogen atom, leading to the loss of the cyclopropyl or cyclohexyl moieties. Characteristic fragment ions would provide definitive structural confirmation.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

|---|

This interactive table outlines the primary ion expected in the ESI-mass spectrum of this compound in positive ion mode.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgyoutube.com

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound or a suitable salt derivative would first need to be grown. The crystal would then be mounted in a diffractometer and exposed to a monochromatic X-ray beam. wikipedia.org

The analysis would yield precise data on the solid-state conformation of the molecule, including:

Connectivity: Confirming the covalent bonding arrangement of the cyclopropyl and cyclohexyl groups to the nitrogen atom.

Conformation: Determining the preferred spatial orientation of the two rings relative to each other and the conformation of the cyclohexyl ring (e.g., chair, boat).

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, highlighting any hydrogen bonding or other non-covalent interactions. mdpi.com

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Representative Data from an X-ray Crystallographic Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

| Bond Lengths | The distance between covalently bonded atoms (e.g., C-N, C-C). | C-N: ~1.47 Å |

This interactive table illustrates the types of structural parameters that are determined through X-ray crystallography.

Integration of Spectroscopic Data for Comprehensive Structural Assignments

For an unequivocal structural assignment of this compound, data from multiple spectroscopic techniques must be integrated. Each method provides complementary information, and together they form a complete picture of the molecule's identity and structure.

Mass Spectrometry (MS) confirms the molecular weight and elemental formula of the compound. nih.gov The fragmentation patterns observed in MS/MS studies help to piece together the connectivity of the molecular framework. researchgate.net

X-ray Crystallography , when applicable, provides the definitive solid-state structure, including precise bond lengths, angles, and stereochemical relationships. wikipedia.org This technique validates the connectivity determined by other methods and reveals the molecule's conformation in the solid phase. mdpi.com

In practice, the molecular formula suggested by HRMS would be corroborated by other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. NMR spectroscopy would elucidate the carbon-hydrogen framework and the connectivity between the cyclopropyl and cyclohexyl rings through the nitrogen atom. IR spectroscopy would confirm the presence of the N-H bond in the secondary amine. Finally, X-ray crystallography would provide the ultimate confirmation of the three-dimensional structure, validating the assignments made from all other spectroscopic data. This integrated approach ensures the accuracy and completeness of the structural characterization.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of N Cyclopropylcyclohexanamine

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of N-cyclopropylcyclohexanamine at the electronic level. These computational methods are essential for understanding the molecule's structure, stability, and chemical behavior, complementing and guiding experimental research.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity. Key aspects of its electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A higher HOMO-LUMO gap generally signifies lower reactivity and higher stability. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which may arise from the unique strained cyclopropyl (B3062369) ring. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Correlates with chemical stability and low reactivity |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.45 eV | Quantifies the ability to accept electrons |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of molecular structures and energies.

For this compound, these high-precision calculations can be used to obtain benchmark geometric parameters, including bond lengths, bond angles, and dihedral angles, with very high accuracy. This is particularly important for resolving the subtle structural details influenced by the stereochemistry of the cyclohexane (B81311) ring and the strain of the cyclopropyl group. The results from ab initio calculations serve as a "gold standard" to validate the accuracy of less computationally intensive methods like DFT for this specific molecule. They are also crucial for accurately calculating interaction energies in non-covalent complexes and for determining precise potential energy surfaces for conformational changes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(cyclohexyl)-N | 1.468 Å |

| Bond Length | N-C(cyclopropyl) | 1.455 Å |

| Bond Angle | C-N-C | 118.5° |

| Dihedral Angle | H-C-N-C | 178.2° (anti-periplanar) |

Computational methods are powerful tools for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, DFT and ab initio calculations can accurately predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Calculations of vibrational frequencies can help assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as C-H, N-H, and C-N stretching and bending modes. NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed with high accuracy, which is invaluable for assigning peaks in complex NMR spectra and confirming the molecule's constitution and stereochemistry. Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic excitation energies and oscillator strengths, allowing for the prediction of the UV-Vis absorption spectrum. nih.gov Comparing these computationally predicted spectra with experimental data provides a robust method for confirming the identity and purity of a synthesized compound.

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-N of cyclohexyl) | 58.2 ppm | 58.9 ppm |

| ¹H NMR Chemical Shift (N-H) | 1.85 ppm | 1.91 ppm |

| IR Vibrational Frequency (N-H stretch) | 3310 cm⁻¹ | 3325 cm⁻¹ |

| UV-Vis λmax | 215 nm | 212 nm |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic details of a molecule, molecular modeling and dynamics simulations explore its macroscopic and dynamic behavior, such as conformational preferences and interactions with other molecules.

This compound possesses significant conformational flexibility, primarily due to the cyclohexane ring and the rotation around the C-N bonds. The cyclohexane ring can exist in several conformations, with the chair form being the most stable, but boat and twist-boat forms also being possible. The N-cyclopropyl substituent can occupy either an axial or an equatorial position on the chair conformer.

Molecular mechanics force fields are used to perform a systematic conformational search to identify all low-energy minima on the potential energy surface. This analysis reveals the relative stabilities of different conformers. The equatorial conformer is generally expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial steric strain. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the molecule's movement over time at a given temperature, providing insights into the energy barriers between conformers and their relative populations in a dynamic system.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~95% |

| Chair | Axial | 2.10 | ~4% |

| Twist-Boat | - | 5.50 | <1% |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. For this compound, docking studies can be used to hypothesize its interaction with biological targets, such as enzymes involved in amine metabolism like monoamine oxidases (MAOs) or cytochrome P450s (CYPs).

In a typical docking simulation, a 3D model of the target enzyme is obtained from a protein database. The this compound molecule is then placed into the enzyme's active site, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the amine N-H group), hydrophobic interactions (with the cyclohexyl and cyclopropyl rings), and van der Waals forces. researchgate.netdergipark.org.tr These studies can provide valuable, albeit predictive, insights into the molecule's potential biological activity and guide the design of new derivatives with enhanced affinity or specificity.

| Parameter | Value/Description |

|---|---|

| Target Enzyme (Example) | Monoamine Oxidase B (MAO-B) |

| Binding Energy | -7.2 kcal/mol |

| Key Interacting Residues | Tyr435, Phe343, Gln206, Cys172 |

| Types of Interactions | Hydrogen bond with Tyr435; Hydrophobic interactions with Phe343; van der Waals contacts. |

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and thermodynamics of chemical transformations. These computational approaches, often employing quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can elucidate the step-by-step mechanism of a reaction, identify intermediates, and determine the energy barriers that govern the reaction rate.

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies that have simulated the reaction pathways or calculated the transition states for reactions involving this compound. Such studies would be invaluable for understanding its synthesis, potential degradation pathways, or its interactions in a biological system. For instance, computational modeling could predict the most likely sites for oxidation or other metabolic transformations.

Computational Insights into Mechanistic Aspects

Computational methods offer powerful tools to dissect the intricate details of reaction mechanisms at an atomic level. These insights are crucial for optimizing reaction conditions, designing novel catalysts, and understanding biological processes.

Elucidation of Active Site Residues and Substrate Orientation in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency. Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how a substrate, such as this compound, might bind to an enzyme's active site. These simulations can predict the binding orientation of the substrate and identify the key amino acid residues involved in catalysis.

However, there are no published studies that specifically detail the biocatalysis of this compound, nor are there computational investigations into its interaction with any enzyme active sites. Research in this area could pave the way for developing enzymatic methods for the synthesis or modification of this compound.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various descriptors. Global descriptors, such as chemical hardness and electrophilicity, offer a general overview of a molecule's stability and reactivity. Local descriptors, like Fukui functions and electrostatic potential (ESP) maps, provide region-specific information, highlighting the parts of a molecule that are most susceptible to nucleophilic or electrophilic attack.

An analysis of the Fukui functions and the electrostatic potential map for this compound would be highly informative for predicting its chemical behavior. The ESP map, for example, would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. Unfortunately, no such computational studies specifically focused on this compound have been reported in the literature.

To illustrate the potential of such an analysis, a hypothetical electrostatic potential map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bonding. The distribution of charge on the cyclopropyl and cyclohexyl rings would also provide insights into their relative reactivity.

A hypothetical data table for Fukui functions, which would be derived from DFT calculations, might look like this:

| Atom | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| N1 | Value | Value |

| C(alpha) | Value | Value |

| ... | ... | ... |

Note: The values in this table are placeholders as no actual computational data for this compound is available.

Computational Thermochemistry and Kinetic Modeling

Computational thermochemistry allows for the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for molecules and reactions. Kinetic modeling, on the other hand, uses calculated energy barriers from transition state theory to predict reaction rates under various conditions.

These computational tools are essential for process design and optimization in chemical synthesis. For this compound, such studies could provide valuable data for its industrial-scale production or for predicting its stability and shelf-life. A search of the available literature indicates that no specific computational thermochemistry or kinetic modeling studies have been published for this compound.

Synthetic Applications and Derivative Synthesis of N Cyclopropylcyclohexanamine

Utilization of N-cyclopropylcyclohexanamine as a Key Intermediate in Organic Synthesis

The this compound scaffold serves as a crucial starting point or intermediate in multi-step synthetic sequences. Its utility stems from the presence of a reactive secondary amine group, which allows for a wide array of chemical transformations. The cyclopropyl (B3062369) and cyclohexyl groups can also influence the steric and electronic properties of the final products, making them desirable moieties in drug design. nih.gov

A primary method for the synthesis of this compound itself is through reductive amination. wikipedia.org This one-pot reaction typically involves the condensation of cyclohexanone (B45756) with cyclopropylamine (B47189) to form an intermediate imine, which is subsequently reduced in situ to the final secondary amine product. researchgate.netmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing the imine in the presence of the starting ketone. masterorganicchemistry.com

More advanced and sustainable methods are also being developed, including biocatalytic approaches. The use of enzymes such as reductive aminases (RedAms) for the direct reductive amination of cyclohexanone with cyclopropylamine represents a green chemistry alternative, offering high conversion rates under mild reaction conditions. researchgate.net For instance, the enzyme MtRedAm has been shown to produce this compound with a high space-time yield, highlighting the potential of biocatalysis for practical, large-scale synthesis. researchgate.net

Once synthesized, this compound acts as a versatile building block, ready for further functionalization to create a diverse range of derivatives. minakem.com

Design and Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core allows chemists to systematically modify the molecule's properties. Strategies focus on introducing new functional groups and altering the molecular architecture to achieve desired characteristics.

The secondary amine of this compound is the primary site for functionalization. A variety of synthetic methods can be employed to create a library of derivatives.

One of the most powerful techniques for structural diversification is palladium-catalyzed C-N cross-coupling , often referred to as Buchwald-Hartwig amination. This reaction allows for the formation of a bond between the amine nitrogen and an aromatic or heteroaromatic ring. By reacting this compound with various aryl bromides or chlorides, a wide range of N-aryl derivatives can be synthesized. researchgate.net These reactions typically utilize a palladium catalyst, such as Pd2(dba)3, in combination with a phosphine (B1218219) ligand like BINAP and a base like sodium tert-butoxide (NaOtBu). researchgate.net This method provides a direct route to compounds that would be difficult to access through other means.

Another common strategy involves the reaction of the amine with various electrophiles . For example, reacting this compound with sulfonyl chlorides (e.g., 2,4-dichlorothiazole-sulfonyl chloride) in the presence of a base yields the corresponding sulfonamide derivatives. prepchem.com Similarly, acylation with acyl chlorides or acid anhydrides produces N-acyl derivatives (amides).

Reductive amination can also be used in a reverse sense to add complexity. Starting with cyclopropylamine, for instance, and reacting it with a series of functionalized cyclohexanones allows for the introduction of substituents on the cyclohexyl ring from the outset.

The table below summarizes key functionalization strategies for amines, which are applicable to the diversification of this compound.

| Strategy | Reactants | Key Reagents/Catalysts | Product Type |

| Pd-Catalyzed C-N Coupling | This compound + Aryl Bromide | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-N-cyclopropylcyclohexanamine |

| Sulfonylation | This compound + Sulfonyl Chloride | Base (e.g., Triethylamine) | N-Cyclopropyl-N-cyclohexylsulfonamide |

| Acylation | This compound + Acyl Chloride | Base (e.g., Pyridine) | N-Cyclopropyl-N-cyclohexylamide |

| Reductive Amination | Cyclopropylamine + Substituted Cyclohexanone | NaBH(OAc)₃ or NaBH₃CN | Substituted this compound |

Introducing chirality into this compound analogues, particularly by creating stereocenters on the cyclohexyl ring, is a significant synthetic challenge that opens avenues for developing stereochemically pure compounds. Achieving this requires precise control over the reaction to favor the formation of one enantiomer or diastereomer over others.

Asymmetric reductive amination is a key strategy for this purpose. wikipedia.org This can be achieved through two main approaches:

Biocatalysis : The use of stereoselective enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a powerful method for producing chiral amines. researchgate.net These enzymes can catalyze the reduction of a prochiral imine intermediate with high enantioselectivity, operating under mild, environmentally friendly conditions. While specific examples for this compound are emerging, the principle has been widely demonstrated for other amines.

Chiral Catalysts : Non-enzymatic approaches often involve the asymmetric hydrogenation or transfer hydrogenation of the intermediate imine using a chiral metal catalyst. For example, ruthenium (Ru) or iridium (Ir) complexes with chiral ligands can effectively reduce the C=N double bond to generate the amine product with high enantiomeric excess (ee). researchgate.net

The diastereoselective synthesis of substituted cyclohexylamine (B46788) rings can be approached through methods like cascade reactions or Michael additions onto pre-existing chiral templates, although these are general strategies not yet specifically detailed for this compound analogues in the literature. beilstein-journals.orgnih.gov

The table below illustrates the concept of stereoselective synthesis applied to amine production.

| Approach | Precursors | Catalyst/Enzyme Type | Key Advantage |

| Biocatalytic Reductive Amination | Cyclohexanone + Cyclopropylamine | Reductive Aminase (RedAm) | High stereoselectivity, mild conditions |

| Asymmetric Transfer Hydrogenation | Pre-formed imine | Chiral Ru-complex, H-donor | High enantiomeric excess (ee) |

The construction of libraries of this compound derivatives can be planned using either convergent or divergent synthetic logic.

A divergent synthesis approach is highly efficient for creating a wide range of analogues from a single, common intermediate. In this strategy, this compound itself serves as the starting building block. From this central molecule, a multitude of different functional groups and substituents can be introduced in a single step. For example, by taking batches of the parent amine and reacting them with a diverse set of aryl halides via palladium-catalyzed coupling, or with various acyl chlorides, a large library of derivatives can be generated rapidly. This approach is ideal for structure-activity relationship (SAR) studies in drug discovery.

Future Research Directions and Unexplored Avenues in N Cyclopropylcyclohexanamine Chemistry

Development of Sustainable Synthetic Methodologies

Future research should prioritize the development of green and sustainable methods for the synthesis of N-cyclopropylcyclohexanamine, moving away from traditional methods that may involve harsh reagents and generate significant waste. Key areas for exploration include biocatalysis and the implementation of green chemistry principles.

Biocatalytic Approaches: The use of enzymes for amine synthesis offers high selectivity and mild reaction conditions. mdpi.com Future studies could explore the use of various enzyme classes for the synthesis of this compound. Imine reductases (IREDs), transaminases (TAs), and amine dehydrogenases (AmDHs) are particularly promising candidates. For instance, a one-pot cascade involving an oxidase and an imine reductase could be developed to convert cyclohexanol (B46403) and cyclopropylamine (B47189) directly to the target molecule. chemscene.com The screening of metagenomic libraries for novel IREDs has already identified enzymes capable of biocatalytic reductive amination, a pathway that could be optimized for this specific substrate. nih.gov

Green Chemistry Principles: The "hydrogen borrowing" or "catalytic borrowing" concept represents another sustainable avenue. This approach utilizes alcohols as alkylating agents, with water as the only byproduct, and is often catalyzed by earth-abundant metal complexes. manchester.ac.uk Research into the application of this methodology for the N-alkylation of cyclopropylamine with cyclohexanol would be a significant advancement. Additionally, the use of microwave irradiation in aqueous media could offer a rapid and catalyst-free method for the synthesis of this compound from cyclohexyl halides and cyclopropylamine. researchgate.net

| Proposed Sustainable Method | Key Advantages | Potential Catalysts/Enzymes | Relevant Research Findings for Analogs |

|---|---|---|---|

| Biocatalytic Reductive Amination | High enantioselectivity, mild conditions, reduced waste | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs) | Successful synthesis of chiral amines from ketones and amines. mdpi.commanchester.ac.uk |

| Hydrogen Borrowing Catalysis | High atom economy, use of renewable alcohols, water as byproduct | Ruthenium or Iridium pincer complexes | Efficient N-alkylation of amines with alcohols. manchester.ac.uk |

| Microwave-Assisted Synthesis in Water | Rapid reaction times, elimination of organic solvents, catalyst-free | None | Green synthesis of N-alkylated aromatic amines. researchgate.net |

Advanced Mechanistic Studies using Integrated Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. An integrated approach combining experimental and computational methods will be instrumental in achieving this.

Experimental Kinetic Studies: Detailed kinetic analysis of the formation of this compound can provide valuable insights into the reaction order, rate-determining steps, and the influence of catalyst and substrate concentrations. Isotopic labeling studies, for example, could elucidate the mechanism of hydrogen transfer in catalytic borrowing hydrogen reactions.

Computational Modeling: Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating reaction mechanisms at the molecular level. sysrevpharm.org Future computational studies on this compound could focus on:

Transition State Analysis: Identifying and characterizing the transition states for various synthetic routes to understand the energy barriers and predict the most favorable pathways.

Stereoselectivity: In cases where chiral catalysts are employed, DFT can help elucidate the origins of enantioselectivity by modeling the interactions between the catalyst, substrates, and transition states.

Reactivity of the Cyclopropyl (B3062369) Ring: The strained cyclopropyl ring can undergo unique ring-opening reactions. Computational studies can predict the feasibility of such transformations under different conditions and with various reagents.

| Integrated Technique | Research Focus for this compound | Expected Outcomes | Analogous Systems Studied |

|---|---|---|---|

| Experimental Kinetic Analysis | Rate law determination for catalytic synthesis | Identification of rate-determining step and catalyst optimization | N-alkylation of amines with alcohols catalyzed by iridium complexes. mdpi.com |

| DFT Calculations | Transition state modeling of synthetic pathways | Understanding of reaction energy profiles and stereochemical outcomes | Mechanistic aspects of the alkylation of chiral enamines. openmedicinalchemistryjournal.com |

| Isotopic Labeling Studies | Tracing the pathway of atoms in catalytic cycles | Confirmation of hydrogen transfer mechanisms in borrowing hydrogen reactions | General mechanistic studies in organic chemistry. |

Exploration of Novel Chemical Transformations and Applications

The unique structural features of this compound open the door to a wide range of potential applications and novel chemical transformations that remain largely unexplored.

Synthesis of Novel Heterocyclic Scaffolds: Nitrogen-containing heterocycles are prevalent in pharmaceuticals and agrochemicals. longdom.org this compound could serve as a valuable precursor for the synthesis of novel and complex heterocyclic systems. For example, cycloaddition reactions involving the cyclopropylamine moiety could lead to the formation of new ring systems. mdpi.com

Applications in Medicinal Chemistry: The cyclopropylamine motif is a key component in a variety of bioactive molecules, including antidepressants and antiviral agents. longdom.orgorganic-chemistry.org The combination of this group with a cyclohexylamine (B46788) scaffold, which is also found in many pharmaceuticals, suggests that this compound could be a valuable building block in drug discovery programs. Future research could involve the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets.

Catalysis and Materials Science: The nitrogen atom in this compound can act as a ligand for transition metals, suggesting its potential use in catalysis. mdpi.com Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. Furthermore, the incorporation of the rigid cyclopropyl and cyclohexyl groups into polymers could lead to materials with unique thermal and mechanical properties. organic-chemistry.org The exploration of this compound in photochemical reactions, such as [3+2] cycloadditions, could also lead to the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

| Unexplored Avenue | Potential Application | Rationale | Relevant Precedent |

|---|---|---|---|

| Precursor for Heterocycle Synthesis | Development of novel bioactive compounds | The amine and cyclopropyl groups can participate in cyclization reactions. mdpi.com | Synthesis of N-heterocycles from primary amines and cyclohexene (B86901) derivatives. mdpi.com |

| Medicinal Chemistry Building Block | Discovery of new therapeutic agents | The cyclopropylamine moiety is a known pharmacophore. longdom.orgorganic-chemistry.org | Wide use of cyclopropylamines in drug molecules. longdom.orgorganic-chemistry.org |

| Ligand in Asymmetric Catalysis | Enantioselective synthesis of chiral molecules | The nitrogen atom can coordinate to metal centers. mdpi.com | Use of nitrogen-containing compounds as catalysts and ligands. mdpi.com |

| Monomer in Polymer Synthesis | Creation of novel materials with unique properties | The rigid cycloalkyl groups can impart desirable properties to polymers. organic-chemistry.org | Use of cyclopropylamine in the synthesis of specialty polymers. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N-cyclopropylcyclohexanamine in laboratory settings?

- Methodological Answer : Proper handling requires PPE (nitrile gloves, lab coat, goggles) and working in a fume hood to avoid inhalation or skin contact. Electrostatic discharge prevention measures (e.g., grounded equipment) are critical due to flammability risks. Spills should be contained using inert absorbents and disposed of via hazardous waste protocols .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical: (1) cyclohexanone condensation with cyclopropylamine via reductive amination (using NaBH4 or LiAlH4), followed by (2) purification via fractional distillation or column chromatography. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. How can researchers access authoritative spectral data for structural verification?

- Methodological Answer : The NIST Chemistry WebBook provides validated IR, NMR, and mass spectrometry data under subscription. Cross-referencing with experimental spectra (e.g., ¹H NMR in CDCl3 at 400 MHz) confirms molecular identity. For novel derivatives, computational prediction tools (e.g., ACD/Labs) supplement empirical data .

Advanced Research Questions

Q. How can computational docking elucidate this compound’s interactions with biological targets?

- Methodological Answer : AutoDock Vina with flexible docking parameters (e.g., 25 Å grid box, exhaustiveness = 20) identifies binding poses. Residues within 5 Å of the ligand (e.g., catalytic serine in enzymes) are prioritized for mutagenesis studies. MD simulations (AMBER/CHARMM) validate stability over 100 ns trajectories .

Q. What strategies optimize substitution reactions involving this compound?

- Methodological Answer : Nucleophilic substitutions (SN2) are enhanced using polar aprotic solvents (DMF, DMSO) and catalysts like KI or crown ethers. Kinetic studies (HPLC monitoring) guide temperature adjustments (e.g., 60–80°C) to minimize byproducts. Post-reaction quenching with aqueous NH4Cl prevents decomposition .

Q. How should researchers address contradictions in pharmacological activity data?

- Methodological Answer : Triangulate findings via orthogonal assays (e.g., in vitro binding vs. cellular efficacy). For inconsistent IC50 values, assess assay conditions (pH, temperature, solvent DMSO% ≤0.1%). Statistical meta-analysis (Prism, R) identifies outliers, while molecular dynamics may explain conformational selectivity .

Q. What biocatalytic applications leverage this compound as a chiral building block?

- Methodological Answer : Engineered reductive aminases (RedAms) catalyze stereoselective synthesis. Substrate docking identifies active-site residues (e.g., Phe87, Tyr263) for mutagenesis to enhance enantiomeric excess (ee >95%). Biotransformations are monitored via chiral HPLC (Chiralpak AD-H column) .

Q. What documentation standards ensure reproducibility in studies using this compound?

- Methodological Answer : Report CAS number, vendor (e.g., Combi-Blocks), purity (HPLC ≥98%), storage conditions (−20°C under argon), and batch-specific LC-MS data. For biological assays, disclose solvent preparation (e.g., sonication time, filtration through 0.22 µm membranes) to mitigate aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.